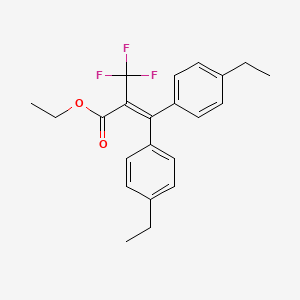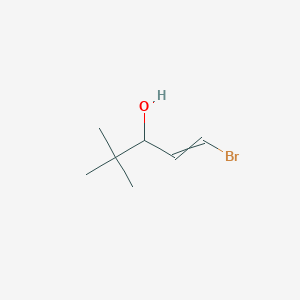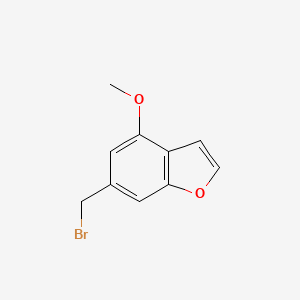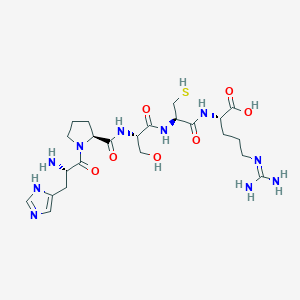
2-(2-Bromoethyl)oxepine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Bromoethyl)oxepine is a chemical compound that belongs to the oxepine family, characterized by a seven-membered ring containing an oxygen atom. This compound is notable for its unique structure, which includes a bromoethyl group attached to the oxepine ring. The molecular formula of this compound is C8H9BrO, and it has a molecular weight of 201.06 g/mol .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Bromoethyl)oxepine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclization of 1-(benzyl-, oxyaryl-, thioaryl-, and silaaryl)-2-ethynylbenzenes under Brønsted acid or Au(I)-catalysis . The reaction conditions favor the formation of the oxepine ring through regioselective protonation of the alkyne, generating a stable vinyl carbocation intermediate.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using similar catalytic processes. The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product. Optimization of these parameters is crucial for efficient industrial synthesis.
化学反应分析
Types of Reactions: 2-(2-Bromoethyl)oxepine undergoes various chemical reactions, including:
Substitution Reactions: The bromoethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The oxepine ring can undergo oxidation to form oxepin oxides or reduction to form dihydrooxepines.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex polycyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted oxepines can be formed.
Oxidation Products: Oxepin oxides are the primary products.
Reduction Products: Dihydrooxepines are typically formed.
科学研究应用
2-(2-Bromoethyl)oxepine has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds and polycyclic aromatic hydrocarbons.
Biology: The compound is used in the study of enzyme-catalyzed reactions involving oxepine derivatives.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Industry: It is used in the development of advanced materials and as an intermediate in the synthesis of specialty chemicals
作用机制
The mechanism of action of 2-(2-Bromoethyl)oxepine involves its interaction with various molecular targets. The bromoethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. The oxepine ring can participate in π-π interactions with aromatic residues in proteins, influencing their activity and stability .
相似化合物的比较
Oxepin: A parent compound with a similar seven-membered ring structure but without the bromoethyl group.
Cyclohexene Oxide: A six-membered ring analog with an oxygen atom, differing in ring size and reactivity.
Dibenzo[b,f]oxepine: A more complex derivative with additional benzene rings, used in medicinal chemistry for its biological activities.
Uniqueness: 2-(2-Bromoethyl)oxepine is unique due to the presence of the bromoethyl group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in synthetic chemistry and a versatile compound for various research applications.
属性
CAS 编号 |
832110-93-7 |
|---|---|
分子式 |
C8H9BrO |
分子量 |
201.06 g/mol |
IUPAC 名称 |
2-(2-bromoethyl)oxepine |
InChI |
InChI=1S/C8H9BrO/c9-6-5-8-4-2-1-3-7-10-8/h1-4,7H,5-6H2 |
InChI 键 |
URWRICYJAVWLLE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(OC=C1)CCBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-[3-(Trifluoromethoxy)phenyl]pyridine-2-carbonitrile](/img/structure/B14197722.png)

![Diethyl [2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]phosphonate](/img/structure/B14197727.png)

![4-{3-[(Oxan-2-yl)oxy]prop-1-yn-1-yl}furan-2(5H)-one](/img/structure/B14197732.png)

![3-[1-Azido-1-(3-bromophenyl)ethyl]pyridine-2-carbonitrile](/img/structure/B14197748.png)


![5-[3-(2-Chlorophenyl)-1,2-oxazol-5-yl]-3-(4-fluorophenyl)-1,2,4-oxadiazole](/img/structure/B14197773.png)


![1-[(2S)-1-Phenylpropan-2-yl]piperidine](/img/structure/B14197797.png)
